(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate
Description
(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate is a chiral piperazine derivative featuring a stereogenic center at the 2-position (R-configuration) and two ester-protecting groups: a benzyl (Cbz) group at the 4-position and a tert-butyl (Boc) group at the 1-position. The 2-isopropyl substituent imparts steric bulk and hydrophobicity, influencing its reactivity and applications in organic synthesis, particularly in peptide chemistry and drug development.
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2R)-2-propan-2-ylpiperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-15(2)17-13-21(11-12-22(17)19(24)26-20(3,4)5)18(23)25-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFWYZBCZDVRJL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including receptor interactions, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₈H₂₇N₃O₄
- Molecular Weight : 349.43 g/mol
- CAS Number : 1212316-00-1
The compound primarily acts as a neuropeptide S receptor (NPSR) antagonist. Its structure allows it to interact effectively with the receptor, influencing various neurobiological processes. The binding affinity and activity can be analyzed through structure-activity relationship (SAR) studies.
Neuropharmacology
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. It has been shown to:
- Inhibit the neuropeptide S receptor, which is linked to anxiety and stress responses.
- Potentially enhance cognitive functions due to its interaction with dopaminergic pathways.
Antitumor Activity
In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. Notably:
- Cell Lines Tested : HL60 (human leukemia), MCF7 (breast cancer).
- Mechanism : Induction of apoptosis through mitochondrial pathways.
Case Studies
- Neuropeptide S Receptor Antagonism :
- Anticancer Properties :
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Variant | Binding Affinity (Ki) | Activity |
|---|---|---|
| (R)-4-Benzyl 1-tert-butyl variant | 50 nM | High NPSR antagonism |
| Non-benzyl substituted variant | >500 nM | Low NPSR antagonism |
| Isopropyl modification | 75 nM | Moderate activity |
Comparison with Similar Compounds
Key Observations:
- Hydrogen Bonding : The hydroxymethyl variant’s -OH group enables hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic isopropyl group .
- Reactivity: The 2-oxo derivative’s ketone functionality allows for condensation reactions, while the cyanomethyl variant’s nitrile group is amenable to click chemistry .
Commercial Availability and Pricing
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
